molecular formula C16H28Cl3N3 B1522118 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride CAS No. 1211321-90-2

4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride

Cat. No. B1522118
CAS RN: 1211321-90-2
M. Wt: 368.8 g/mol
InChI Key: YHTUFZUBWHDINJ-UHFFFAOYSA-N
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Description

“4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride” is a chemical compound that is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is used both as a reagent and building block in several synthetic applications .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride”, has been a subject of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride” is 368.78 . Its IUPAC name is 4-methyl-2-phenyl-1-(4-piperidinyl)piperazine trihydrochloride .


Chemical Reactions Analysis

As an intermediate, “4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride” can act as an excellent catalyst for many condensation reactions .

Scientific Research Applications

Discovery and Synthesis

  • Research has focused on the discovery and synthesis of novel compounds, including piperazine derivatives, for potential therapeutic applications. For instance, studies have synthesized new 1,2,4-triazole derivatives and investigated their antimicrobial activities, indicating the chemical versatility and potential of piperazine structures in developing new antimicrobials (Bektaş et al., 2007).

Anticancer Potential

  • Certain piperazine derivatives have been evaluated for their anticancer activities, particularly against breast cancer cells. A study synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and found specific compounds to be promising antiproliferative agents, highlighting the potential of these derivatives in cancer therapy (Yurttaş et al., 2014).

Pharmacological Exploration

  • Piperazine derivatives have been explored for various pharmacological effects, including hypolipidemic activities. For example, research into heterocyclic analogues of chlorcyclizine demonstrated potent activity in lowering serum lipid levels, suggesting potential applications in managing hyperlipidemia (Ashton et al., 1984).

Antimicrobial and Antifungal Activities

  • The synthesis of novel compounds with piperazine components has also been aimed at combating microbial infections. Studies on 1,2,4-triazole and triazine derivatives incorporating piperazine have shown good to moderate activities against various microorganisms, underlining their potential as new antimicrobial agents (Pitucha et al., 2005).

Safety And Hazards

The product is a corrosive material. Use of gastric lavage or emesis is contraindicated. Possible perforation of the stomach or esophagus should be investigated .

Future Directions

Piperidine derivatives, such as “4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-methyl-2-phenyl-1-piperidin-4-ylpiperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.3ClH/c1-18-11-12-19(15-7-9-17-10-8-15)16(13-18)14-5-3-2-4-6-14;;;/h2-6,15-17H,7-13H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTUFZUBWHDINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C3CCNCC3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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